molecular formula C12H8FN3 B179625 2-((4-Fluorophenyl)amino)isonicotinonitrile CAS No. 137225-11-7

2-((4-Fluorophenyl)amino)isonicotinonitrile

Cat. No. B179625
CAS RN: 137225-11-7
M. Wt: 213.21 g/mol
InChI Key: BYPSOTBKPIKIBD-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)amino)isonicotinonitrile is a chemical compound with the molecular formula C12H8FN3 and a molecular weight of 213.21 . It is also known by the IUPAC name 2-(4-fluoroanilino)nicotinonitrile .


Synthesis Analysis

A new fluorinated α-aminonitrile compound, namely, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile (C14H10F2N2), has been synthesized following a 'green protocol’ . The synthesis process was characterized based on its elemental, detailed spectral, and X-ray crystallographic analyses .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8FN3/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H,(H,15,16) . The compound’s structure has been studied using theoretical calculations, and the equilibrium geometry of α-aminonitrile has been obtained and analyzed using the DFT-B3LYP/6-311++G(d,p) method .


Chemical Reactions Analysis

Indole derivatives, which include compounds like this compound, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

2-((4-Fluorophenyl)amino)isonicotinonitrile has been studied for its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry. It has been used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. It has also been used as a reagent in the synthesis of other compounds, such as amino acids and peptides. Additionally, this compound has been used in the synthesis of a variety of organofluorine compounds, including fluorinated amino acids, fluorinated peptides, and fluorinated proteins.

Mechanism of Action

2-((4-Fluorophenyl)amino)isonicotinonitrile is an organofluorine compound that is known for its ability to form strong covalent bonds with other compounds. It is believed that the fluorine atom in the this compound molecule is responsible for its ability to form strong covalent bonds with other compounds. This is due to the fact that the fluorine atom has a higher electronegativity than the other atoms in the molecule, which allows it to form stronger bonds with other molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to bind to certain proteins, such as the human serotonin transporter, which is involved in the regulation of serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

2-((4-Fluorophenyl)amino)isonicotinonitrile has several advantages for laboratory experiments. It is a relatively inexpensive compound to synthesize, and it is highly soluble in a variety of solvents. Additionally, it has low toxicity, which makes it safe to use in laboratory experiments. However, this compound also has some limitations for laboratory experiments. It has a relatively short shelf life, and it can be difficult to store and handle due to its low melting point.

Future Directions

In the future, 2-((4-Fluorophenyl)amino)isonicotinonitrile could be used in the development of new drugs and therapies. It could be used as a building block in the synthesis of new compounds, and it could be used as a reagent in the synthesis of other compounds. Additionally, it could be used in the development of new organofluorine compounds, such as fluorinated amino acids, fluorinated peptides, and fluorinated proteins. Finally, it could be used in the development of new biochemical and physiological processes, such as the inhibition of enzymes and the binding of proteins.

Synthesis Methods

2-((4-Fluorophenyl)amino)isonicotinonitrile can be synthesized from isonicotinonitrile and 4-fluorobenzaldehyde in two steps. First, the isonicotinonitrile is reacted with the 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces this compound. The second step involves the removal of the base and the purification of the product.

properties

IUPAC Name

2-(4-fluoroanilino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-10-1-3-11(4-2-10)16-12-7-9(8-14)5-6-15-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPSOTBKPIKIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640903
Record name 2-(4-Fluoroanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137225-11-7
Record name 2-(4-Fluoroanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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